

S 38093 Hydrochloride: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: S 38093 hydrochloride

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This document provides detailed application notes and protocols for **S 38093 hydrochloride**, a potent and selective antagonist/inverse agonist of the histamine H3 receptor. It is intended for researchers, scientists, and drug development professionals engaged in neurological and psychiatric research. **S 38093 hydrochloride** is a valuable tool for investigating the role of the histaminergic system in cognitive function, neurogenesis, and neuropathic pain.

Product Information

- Product Name: **S 38093 hydrochloride**
- Synonyms: S-38093, S38093 HCl
- Chemical Formula: $C_{17}H_{25}ClN_2O_2$
- Molecular Weight: 324.85 g/mol [1]
- CAS Number: 1222097-72-4
- Mechanism of Action: S 38093 is a brain-penetrant antagonist and inverse agonist of the histamine H3 receptor.[2][3] It exhibits moderate affinity for rat, mouse, and human H3 receptors.[2][3] By blocking the constitutively active H3 receptor, it increases the synthesis and release of histamine and other neurotransmitters in the central nervous system.

Purchasing Information

S 38093 hydrochloride is available from various chemical suppliers for research purposes only. Purity levels are typically greater than 98%.

| Supplier | Catalog Number (Example) | Purity |
|------------------|--------------------------|-------------|
| MedChemExpress | HY-19655A | >98% |
| AdooQ Bioscience | A19694 | >99% (HPLC) |
| TargetMol | T4087 | 99.95% |

Storage and Stability:

- Lyophilized Powder: Store at -20°C, desiccated. Stable for up to 36 months.[\[4\]](#)
- In Solution: Prepare stock solutions in DMSO or ethanol. Store aliquots at -20°C and use within one month to avoid loss of potency. Avoid multiple freeze-thaw cycles.[\[4\]](#)

Biological Activity

S 38093 hydrochloride has been characterized in a variety of in vitro and in vivo assays, demonstrating its potency and selectivity for the histamine H3 receptor.

In Vitro Activity

The following table summarizes the key quantitative data for the in vitro activity of S 38093.

| Parameter | Species | Value (μM) | Description |
|------------------|---------|---|--|
| Ki | Human | 1.2 | Inhibitor constant, a measure of binding affinity.[2][3][5] |
| Mouse | 1.44 | Inhibitor constant, a measure of binding affinity.[2][3][5] | |
| Rat | 8.8 | Inhibitor constant, a measure of binding affinity.[2][3][5] | |
| KB | Human | 0.11 | Antagonist dissociation constant in a functional assay (cAMP decrease).[2][3][5] |
| Mouse | 0.65 | Antagonist dissociation constant in a functional assay.[2][3][5] | |
| EC ₅₀ | Human | 1.7 | Half maximal effective concentration for inverse agonist activity.[5] |
| Rat | 9 | Half maximal effective concentration for inverse agonist activity.[5] | |

In Vivo Activity

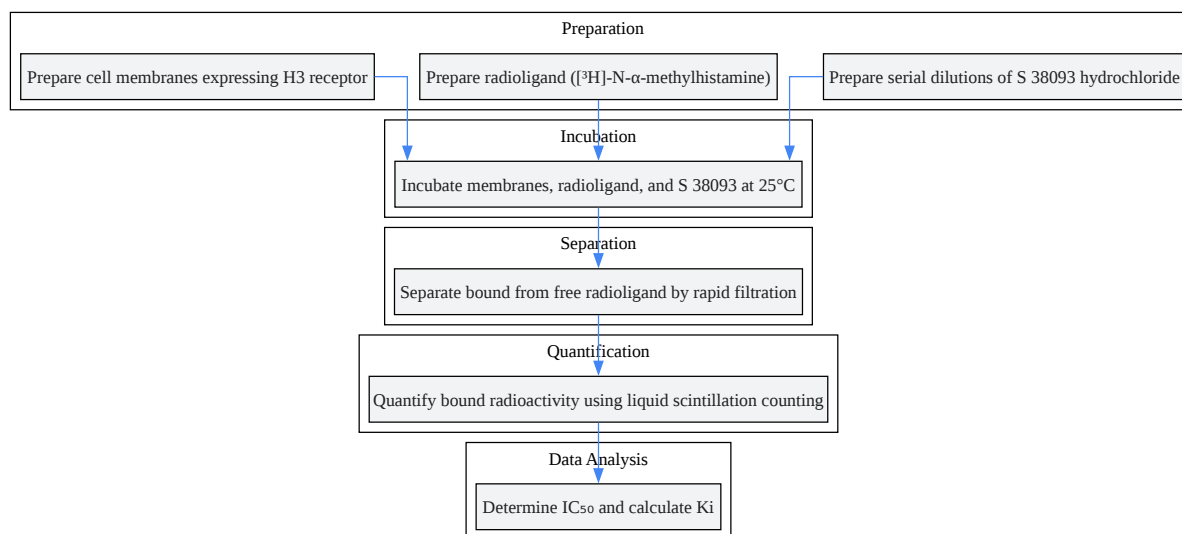
S 38093 has demonstrated pro-cognitive and neurogenic effects in various animal models.

| Animal Model | Dosing Regimen | Key Findings | Reference |
|-------------------------|---|---|---------------------------|
| Aged Mice | 0.3, 1, and 3 mg/kg/day, p.o. for 28 days | Increased cell proliferation, survival, and maturation in the dentate gyrus of the hippocampus. Improved performance in a context discrimination task.[6] | Guilloux et al., 2017[6] |
| APPsWE Tg2576 Mice | 3 mg/kg/day, p.o. for 28 days | Stimulated all steps of adult hippocampal neurogenesis.[6] | Guilloux et al., 2017[6] |
| Rats (Neuropathic Pain) | Acute and chronic administration | Exhibited significant antihyperalgesic and antiallodynic effects in models of neuropathic pain.[7] | Chaumette et al., 2018[7] |

Experimental Protocols

In Vitro Histamine H3 Receptor Binding Assay (Representative Protocol)

This protocol is a representative method for determining the binding affinity (K_i) of **S 38093 hydrochloride** to the histamine H3 receptor.



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Caption: Workflow for a histamine H3 receptor binding assay.

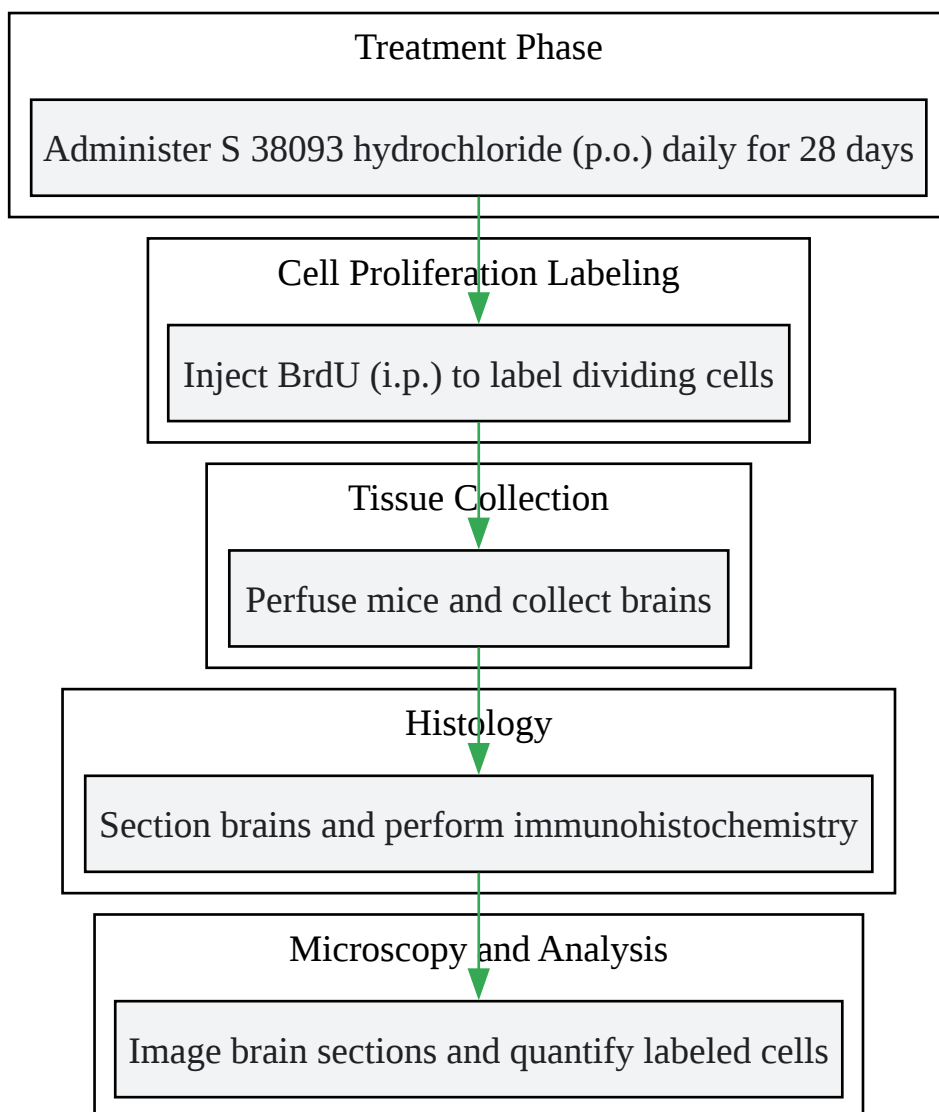
Methodology:

- Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) expressing the human histamine H3 receptor.
- Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of the radioligand (e.g., [³H]-N-α-methylhistamine), and varying concentrations of **S 38093 hydrochloride** in a suitable assay buffer.

- Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
- Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis: Determine the concentration of **S 38093 hydrochloride** that inhibits 50% of the specific binding of the radioligand (IC_{50}). Calculate the inhibitor constant (K_i) using the Cheng-Prusoff equation.

In Vivo Assessment of Adult Hippocampal Neurogenesis in Mice (Adapted from Guilloux et al., 2017)

This protocol describes a method to assess the effects of chronic **S 38093 hydrochloride** administration on adult hippocampal neurogenesis.[\[6\]](#)



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Caption: Experimental workflow for assessing in vivo neurogenesis.

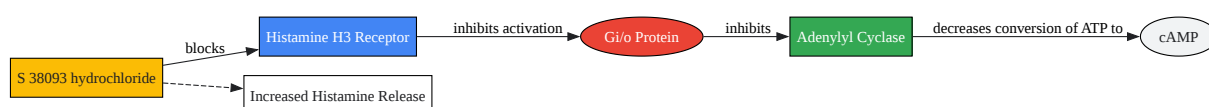
Methodology:

- Animal Model: Use adult mice (e.g., C57BL/6J).
- Drug Administration: Administer **S 38093 hydrochloride** (0.3, 1, or 3 mg/kg) or vehicle daily via oral gavage for 28 consecutive days.[6]

- **BrdU Labeling:** To label proliferating cells, administer 5-bromo-2'-deoxyuridine (BrdU) via intraperitoneal (i.p.) injection at a specified time point during the treatment period. For cell survival studies, BrdU is typically administered at the beginning of the treatment period.[8]
- **Tissue Processing:** At the end of the treatment period, perfuse the mice with saline followed by 4% paraformaldehyde. Post-fix the brains and prepare coronal sections.
- **Immunohistochemistry:** Perform immunohistochemical staining for BrdU to identify newly divided cells. Co-stain with neuronal markers (e.g., NeuN for mature neurons, DCX for immature neurons) to determine the fate of the new cells.[9]
- **Quantification:** Use stereological methods to quantify the number of BrdU-positive cells and co-labeled cells in the dentate gyrus of the hippocampus.

Signaling Pathway

As an antagonist/inverse agonist of the histamine H3 receptor, **S 38093 hydrochloride** modulates downstream signaling pathways. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.



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